molecular formula C16H24BrNO B14591411 2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide CAS No. 61321-07-1

2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide

Katalognummer: B14591411
CAS-Nummer: 61321-07-1
Molekulargewicht: 326.27 g/mol
InChI-Schlüssel: XQFAUXSNCQRIHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[321]octane;hydrobromide is a complex organic compound with a bicyclic structure

Vorbereitungsmethoden

The synthesis of 2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide typically involves multiple steps. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method allows for the efficient construction of the bicyclic skeleton, which is a key feature of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide can be compared with other similar compounds, such as:

  • 8-Oxa-3-azabicyclo[3.2.1]octane
  • 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
  • 8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride

These compounds share a similar bicyclic structure but differ in their substituents and functional groups, which can lead to differences in their chemical properties and applications .

Eigenschaften

CAS-Nummer

61321-07-1

Molekularformel

C16H24BrNO

Molekulargewicht

326.27 g/mol

IUPAC-Name

2-ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide

InChI

InChI=1S/C16H23NO.BrH/c1-3-17-10-9-16(8-7-14(17)12-16)13-5-4-6-15(11-13)18-2;/h4-6,11,14H,3,7-10,12H2,1-2H3;1H

InChI-Schlüssel

XQFAUXSNCQRIHZ-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC2(CCC1C2)C3=CC(=CC=C3)OC.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.